molecular formula C16H10F3N B11845805 2-(4-(Trifluoromethyl)phenyl)quinoline

2-(4-(Trifluoromethyl)phenyl)quinoline

Cat. No.: B11845805
M. Wt: 273.25 g/mol
InChI Key: BIROZGRKADIQHC-UHFFFAOYSA-N
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Description

2-(4-(Trifluoromethyl)phenyl)quinoline is a compound that belongs to the quinoline family, characterized by a quinoline core structure with a trifluoromethyl group attached to the phenyl ring at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method for synthesizing 2-(4-(Trifluoromethyl)phenyl)quinoline involves the Suzuki-Miyaura cross-coupling reaction. This reaction typically uses a boronic acid or ester and an aryl halide in the presence of a palladium catalyst and a base. The reaction conditions are generally mild and functional group tolerant, making it a versatile method for synthesizing various substituted quinolines .

Another approach involves the cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base. This method provides a straightforward route to obtain the desired quinoline derivative .

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions due to their efficiency and scalability. The choice of reagents and catalysts can be optimized to enhance yield and reduce costs, making this method suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-(4-(Trifluoromethyl)phenyl)quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoline N-oxides, dihydroquinoline derivatives, and various substituted quinolines, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(4-(Trifluoromethyl)phenyl)quinoline in medicinal applications involves the inhibition of specific protein kinases, such as SGK1. This inhibition leads to the induction of apoptosis and cell cycle arrest in cancer cells. The compound interacts with the kinase’s active site, disrupting its normal function and thereby exerting its anti-cancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-(Trifluoromethyl)phenyl)quinoline is unique due to the presence of the trifluoromethyl group, which enhances its biological activity and electronic properties. This makes it a valuable compound for developing new drugs and materials with improved efficacy and performance .

Properties

Molecular Formula

C16H10F3N

Molecular Weight

273.25 g/mol

IUPAC Name

2-[4-(trifluoromethyl)phenyl]quinoline

InChI

InChI=1S/C16H10F3N/c17-16(18,19)13-8-5-12(6-9-13)15-10-7-11-3-1-2-4-14(11)20-15/h1-10H

InChI Key

BIROZGRKADIQHC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)C3=CC=C(C=C3)C(F)(F)F

Origin of Product

United States

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